

# Physicochemical Profiling and Application Workflows of 5-Chloroquinoline-6-carboxylic Acid

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## Compound of Interest

Compound Name:	5-Chloroquinoline-6-carboxylic acid
CAS No.:	945470-47-3
Cat. No.:	B2622956

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## Executive Summary

As a Senior Application Scientist navigating the intersection of analytical chemistry and drug discovery, I approach molecular profiling not as a static checklist, but as a dynamic, self-validating system. **5-Chloroquinoline-6-carboxylic acid** (CAS 945470-47-3) is a highly privileged, bifunctional heterocyclic scaffold. Its unique combination of a basic quinoline nitrogen, an acidic carboxylate, and an electron-withdrawing halogen makes it a critical building block for kinase inhibitors, purinergic receptor antagonists, and advanced agrochemicals.

This whitepaper dissects the physicochemical behavior of this molecule, establishes rigorous, self-validating analytical protocols for its characterization, and maps its structural causality to modern pharmacological applications.

## Molecular Architecture & Physicochemical Properties

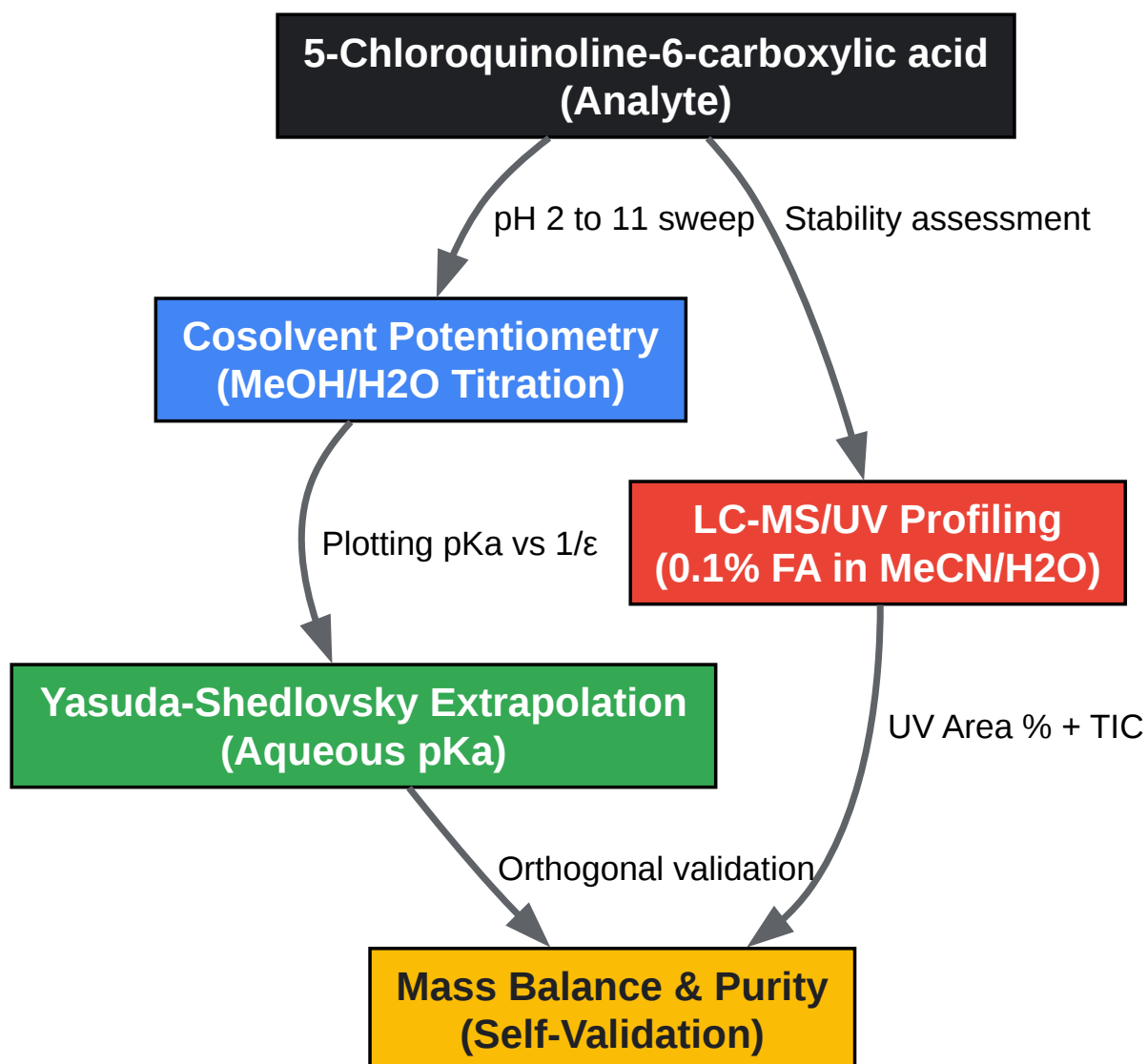
The utility of **5-chloroquinoline-6-carboxylic acid** stems directly from its stereoelectronic profile. The 5-chloro substitution positioned ortho to the 6-carboxylic acid creates a distinct steric clash. This forces the carboxylate group slightly out of coplanarity with the aromatic quinoline ring, disrupting resonance conjugation. Consequently, the inductive electron-withdrawing (-I) effect of the chlorine atom dominates, significantly increasing the acidity of the carboxylic proton while simultaneously depressing the basicity of the quinoline nitrogen.

Table 1: Core Physicochemical and Structural Identifiers

Property	Value	Causality / Analytical Significance
Chemical Name	5-Chloroquinoline-6-carboxylic acid	Core scaffold for targeted receptor binding.
CAS Number	945470-47-3	Unique regulatory and procurement identifier[1].
Molecular Formula	C10H6ClNO2	Dictates isotopic distribution in mass spectrometry[2].
Molecular Weight	207.61 g/mol	Optimal low-molecular-weight for fragment-based drug design[1].
Monoisotopic Mass	207.0087 Da	Target exact mass for high-resolution LC-MS (ESI+/-)[2].
InChI Key	MUPAMJNGOIEAQU-UHFFFAOYSA-N	Ensures exact structural database matching[1].
Hazard Statements	H315, H319, H335	Skin/eye irritant; mandates handling in a ventilated enclosure[1].

## Self-Validating Experimental Protocols

To ensure absolute trustworthiness in downstream biological assays, the physicochemical data must be generated through self-validating analytical loops. A single point of failure in solubility or purity assessment can derail an entire high-throughput screening campaign.



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Workflow for self-validating physicochemical profiling of **5-chloroquinoline-6-carboxylic acid**.

## Thermodynamic Solubility and pKa Determination

Because this molecule is amphoteric, it exhibits complex ionization. The neutral zwitterionic species has exceptionally poor aqueous solubility, which necessitates a cosolvent extrapolation approach.

- Step 1: Cosolvent Preparation: Accurately weigh 2.0 mg of the compound and dissolve it in 10 mL of a standardized 0.15 M KCl solution containing 30% Methanol (v/v). Causality: The

methanol ensures complete dissolution of the neutral species, preventing premature precipitation during the assay.

- Step 2: Cationic Acidification: Lower the pH to 2.0 using 0.5 M HCl. Causality: This fully protonates both the quinoline nitrogen and the carboxylic acid, establishing a uniform, highly soluble cationic starting state.
- Step 3: Forward Titration: Titrate with 0.5 M KOH under a strict argon atmosphere up to pH 11.0. Causality: Argon prevents atmospheric CO<sub>2</sub> absorption, which would artificially buffer the system and skew the inflection points of the weak acid.
- Step 4: Self-Validation (Back-Titration): Immediately reverse the titration using 0.5 M HCl back to pH 2.0. Causality: The forward and backward titration curves must perfectly overlay. Any hysteresis indicates precipitation of the neutral species or chemical degradation, thereby automatically invalidating the run.
- Step 5: Yasuda-Shedlovsky Extrapolation: Repeat the process at 40% and 50% methanol. Plot the apparent pKa values against the inverse dielectric constant ( $1/\epsilon$ ) of the solvent mixtures, extrapolating to the  $1/\epsilon$  of pure water to determine the true aqueous pKa.

## Orthogonal LC-MS/UV Purity Profiling

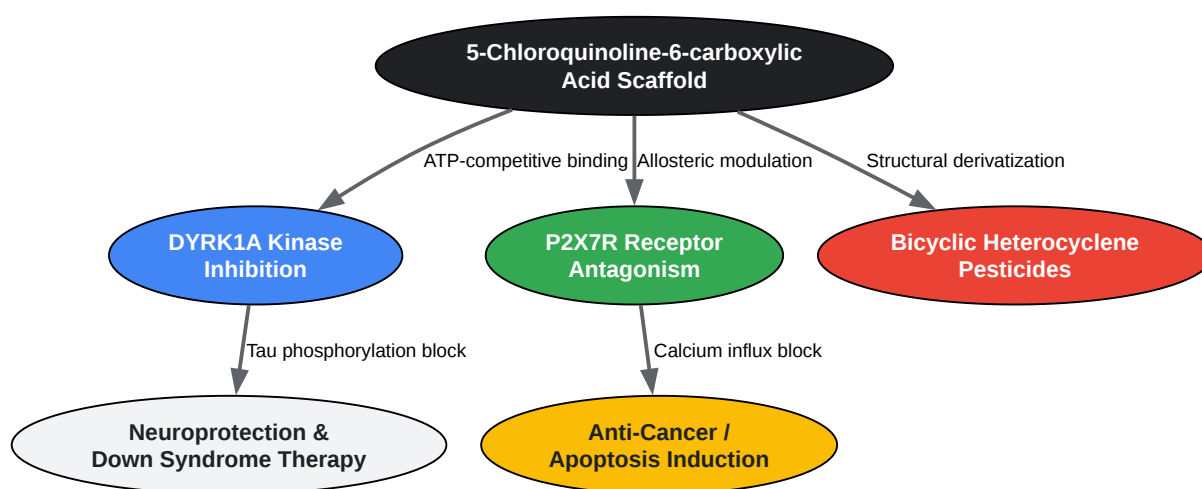
Halogenated quinolines can be sensitive to photolytic degradation or nucleophilic aromatic substitution. Purity must be verified orthogonally.

- Step 1: Chromatographic Separation: Inject 2  $\mu$ L of a 100  $\mu$ g/mL sample (in 50:50 MeCN:H<sub>2</sub>O) onto a sub-2  $\mu$ m C18 column. Run a gradient of 5% to 95% Acetonitrile over 5 minutes.
- Step 2: Mobile Phase Control: Supplement both aqueous and organic mobile phases with 0.1% Formic Acid. Causality: The low pH suppresses the ionization of the carboxylic acid, driving the molecule into a single cationic state (protonated quinoline). This actively prevents peak splitting and tailing caused by secondary interactions with residual column silanols.
- Step 3: Self-Validation (Mass Balance): Monitor UV absorbance at 254 nm and acquire full-scan ESI+ and ESI- mass spectra. Integrate the UV chromatogram to ensure >95% purity. Cross-reference the main UV peak with the extracted ion chromatogram (EIC) for m/z

208.01 [M+H]<sup>+</sup> and m/z 206.00 [M-H]<sup>-</sup>. Finally, inject a solvent blank immediately after the run; the absence of a peak validates that there is zero column carryover.

## Pharmacological & Agrochemical Applications

The rigid, functionalized nature of **5-chloroquinoline-6-carboxylic acid** makes it a highly sought-after scaffold in both human therapeutics and agricultural chemistry.



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Pharmacological and agrochemical pathways utilizing the **5-chloroquinoline-6-carboxylic acid** core.

- **DYRK1A Kinase Inhibition:** The quinoline-6-carboxylic acid scaffold is a privileged structure for kinase targeting. Specifically, derivatives such as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have been engineered as highly potent and selective inhibitors of DYRK1A, a kinase heavily implicated in Down syndrome and Alzheimer's disease pathology. Mechanistically, the free carboxylic acid at the 6-position is an absolute requirement; [3](#)[4](#)

demonstrate that esterification of this group completely abolishes kinase inhibitory activity due to the loss of a critical hydrogen bond within the ATP-binding pocket.

- P2X7R Antagonism: Quinoline-6-carboxamide derivatives synthesized from this core act as robust antagonists for the P2X7 receptor, an ATP-gated ion channel involved in severe inflammation and cancer cell survival. The 5-chloro substitution enhances the lipophilicity of the molecule and alters the dihedral angle of the resulting carboxamide, optimizing the ligand's fit within the receptor's allosteric binding site to induce apoptosis in cancer models[5].
- Agrochemical Development: Beyond human health, this molecular core is actively utilized in the synthesis of condensed bicyclic heterocyclene derivatives. These highly engineered compounds serve as potent acaricides and insecticides, broadening the spectrum of modern, ecologically conscious pest control agents[6].

## References

- [1] Title: **5-chloroquinoline-6-carboxylic acid** | 945470-47-3. Source: Sigma-Aldrich. URL: [1](#)
- [2] Title: **5-chloroquinoline-6-carboxylic acid** (C<sub>10</sub>H<sub>6</sub>ClNO<sub>2</sub>). Source: PubChemLite. URL: [2](#)
- [5] Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PMC / NIH. URL: [5](#)
- [4] Title: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Source: ACS Publications. URL: [3](#)
- [6] Title: WO2018138050A1 - Condensed bicyclic heterocyclene derivatives as pest control agents. Source: Google Patents. URL: [6](#)

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## Sources

- [1. 5-chloroquinoline-6-carboxylic acid | 945470-47-3 \[sigmaaldrich.com\]](#)
- [2. PubChemLite - 5-chloroquinoline-6-carboxylic acid \(C10H6ClNO2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. 10-Iodo-11H-indolo\[3,2-c\]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. WO2018138050A1 - Condensed bicyclic heterocyclene derivatives as pest control agents - Google Patents \[patents.google.com\]](#)
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